
Bétrixaban maléate
Vue d'ensemble
Description
Le bétrixaban maléate est un anticoagulant oral qui agit comme un inhibiteur direct du facteur Xa. Il est principalement utilisé pour la prévention de la thromboembolie veineuse chez les adultes hospitalisés pour des maladies aiguës et qui présentent un risque de complications thromboemboliques . Le this compound possède un profil pharmacocinétique unique, notamment une demi-vie longue et une excrétion rénale minimale, ce qui le rend approprié pour les patients présentant différents degrés de fonction rénale .
Applications De Recherche Scientifique
Betrixaban maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of direct Factor Xa inhibitors.
Biology: Betrixaban maleate is used in research related to blood coagulation and thromboembolic disorders.
Medicine: The compound is extensively studied for its therapeutic potential in preventing venous thromboembolism and other related conditions.
Mécanisme D'action
Target of Action
Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
Betrixaban maleate acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, betrixaban maleate prevents thrombin generation, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The inhibition of Factor Xa by betrixaban maleate disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .
Pharmacokinetics
Betrixaban maleate exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . Betrixaban maleate is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .
Result of Action
The primary result of betrixaban maleate’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, betrixaban maleate reduces thrombin generation, thereby decreasing the risk of blood clot formation .
Action Environment
Betrixaban maleate’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of betrixaban maleate can be affected by factors such as pH levels and dietary habits.
Analyse Biochimique
Biochemical Properties
Betrixaban maleate plays a significant role in biochemical reactions by inhibiting Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Betrixaban maleate interacts with Factor Xa through competitive and reversible binding, which is essential for its anticoagulant effect . The compound’s interaction with Factor Xa is characterized by high selectivity and potency, ensuring effective anticoagulation without significantly affecting other coagulation factors .
Cellular Effects
Betrixaban maleate influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting Factor Xa, Betrixaban maleate reduces thrombin generation, which in turn affects platelet activation and aggregation. This inhibition leads to decreased clot formation and stabilization. Additionally, Betrixaban maleate may influence cell signaling pathways involved in inflammation and vascular repair, although these effects are secondary to its primary anticoagulant action .
Molecular Mechanism
The molecular mechanism of Betrixaban maleate involves its binding to the active site of Factor Xa, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin. This binding is both competitive and reversible, allowing for precise regulation of anticoagulation. Betrixaban maleate does not directly affect platelet aggregation but indirectly reduces thrombin-mediated platelet activation . The compound’s high selectivity for Factor Xa minimizes off-target effects and enhances its safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betrixaban maleate are observed to be stable over time. The compound exhibits minimal degradation and maintains its anticoagulant activity for extended periods. Long-term studies have shown that Betrixaban maleate remains effective in preventing thrombus formation without significant loss of potency. Additionally, the compound’s stability ensures consistent results in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal models, the effects of Betrixaban maleate vary with different dosages. At therapeutic doses, the compound effectively prevents thrombus formation without causing significant bleeding. At higher doses, Betrixaban maleate may lead to increased bleeding risk and other adverse effects. Threshold effects are observed, where a certain dosage is required to achieve optimal anticoagulation without compromising safety .
Metabolic Pathways
Betrixaban maleate is primarily metabolized through hydrolysis, with minimal involvement of hepatic enzymes. This unique metabolic pathway reduces the risk of drug-drug interactions and accumulation in patients with liver impairment. The compound’s metabolites are inactive and excreted mainly via the hepatobiliary system. Betrixaban maleate’s minimal hepatic metabolism ensures a predictable pharmacokinetic profile and consistent anticoagulant effect .
Transport and Distribution
Within cells and tissues, Betrixaban maleate is transported and distributed primarily through passive diffusion. The compound’s high lipophilicity facilitates its movement across cell membranes, allowing for effective distribution to target sites. Betrixaban maleate does not rely on specific transporters or binding proteins for its cellular uptake, ensuring broad tissue distribution and consistent anticoagulant activity .
Subcellular Localization
Betrixaban maleate is predominantly localized in the cytoplasm, where it exerts its anticoagulant effects by inhibiting Factor Xa. The compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization ensures direct interaction with Factor Xa, leading to efficient inhibition of the coagulation cascade .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du bétrixaban maléate implique un processus en plusieurs étapes. L'une des étapes clés comprend la réaction de couplage de l'acide p-cyanobenzoïque avec le 2-amino-N-(5-chloro-2-pyridyl)-5-méthoxybenzamide. Cette réaction utilise un catalyseur de couplage tel que l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le NHS (N-hydroxysuccinimide) en milieu acide pour former le produit souhaité . Les conditions réactionnelles sont douces et le processus est adapté à la production industrielle.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en faisant réagir le bétrixaban avec l'acide maléique dans un solvant mixte composé d'un solvant aprotique et d'eau. Cette méthode évite la formation d'impuretés et améliore le rendement et la pureté du produit final. Le rendement peut atteindre 80 % et la pureté peut dépasser 99,6 % .
Analyse Des Réactions Chimiques
Types de réactions : Le bétrixaban maléate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .
4. Applications de la recherche scientifique
Le this compound présente une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs directs du facteur Xa.
Biologie : Le this compound est utilisé dans la recherche sur la coagulation sanguine et les troubles thromboemboliques.
Médecine : Le composé est largement étudié pour son potentiel thérapeutique dans la prévention de la thromboembolie veineuse et d'autres affections connexes.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticoagulantes.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant directement le facteur Xa, une enzyme essentielle pour la conversion de la prothrombine en thrombine dans la cascade de coagulation sanguine. En inhibant le facteur Xa, le this compound empêche la formation de thrombine et réduit par conséquent la formation de caillots sanguins. Ce mécanisme est indépendant des cofacteurs et n'affecte pas directement l'agrégation plaquettaire .
Comparaison Avec Des Composés Similaires
Le bétrixaban maléate est comparé à d'autres inhibiteurs directs du facteur Xa administrés par voie orale, tels que le rivaroxaban, l'apixaban et l'edoxaban. Les principales différences comprennent :
Pharmacocinétique : Le this compound a la demi-vie la plus longue parmi les inhibiteurs directs du facteur Xa administrés par voie orale, ce qui fournit un effet anticoagulant plus constant sur 24 heures.
Excrétion rénale : Le this compound a une excrétion rénale minimale, ce qui le rend adapté aux patients atteints d'insuffisance rénale.
Composés similaires :
- Rivaroxaban
- Apixaban
- Edoxaban
Le this compound se distingue par son profil pharmacocinétique unique et sa convenance pour un éventail plus large de patients, en particulier ceux atteints d'insuffisance rénale .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936539-80-9 | |
| Record name | Betrixaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)
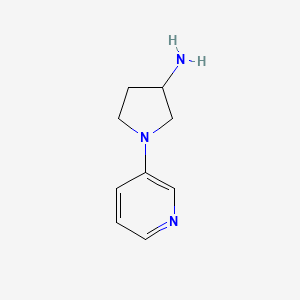
![2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid](/img/structure/B1256724.png)
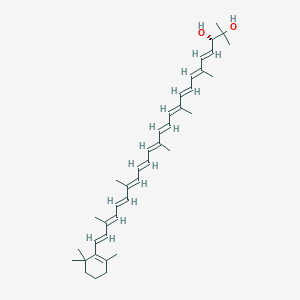
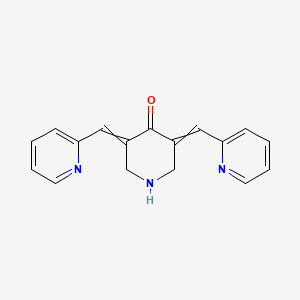
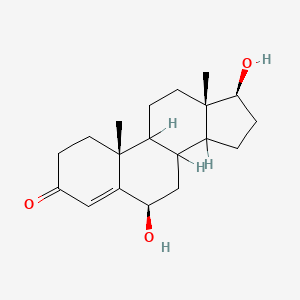
![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1256735.png)


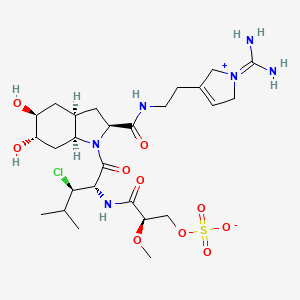
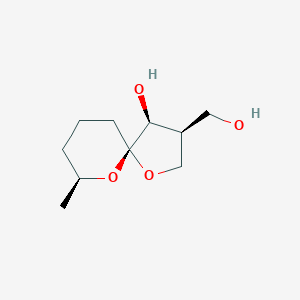

![[1-[(6-chloro-2H-1-benzopyran-3-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1256742.png)

